(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron
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Overview
Description
®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron is a complex organometallic compound It features a central iron atom coordinated to a pentaphenylcyclopentadienyl ligand and a 4-dimethylaminopyrindinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron typically involves the following steps:
Formation of Pentaphenylcyclopentadienyl Ligand: This step involves the reaction of cyclopentadiene with phenyl lithium to form pentaphenylcyclopentadiene.
Coordination to Iron: The pentaphenylcyclopentadienyl ligand is then coordinated to an iron center, often using iron pentacarbonyl as the iron source.
Introduction of 4-Dimethylaminopyrindinyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The iron center in ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron can undergo oxidation reactions, often forming iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, such as iron(0).
Substitution: The ligands around the iron center can be substituted with other groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(0) species.
Scientific Research Applications
Chemistry
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological systems due to its distinctive spectroscopic properties.
Industry
Chemical Synthesis: It is used in the synthesis of complex organic molecules.
Electronics: The compound’s electronic properties make it useful in the development of electronic devices.
Mechanism of Action
The mechanism by which ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron exerts its effects involves coordination chemistry. The iron center can interact with various substrates, facilitating reactions through electron transfer or by providing a reactive site for chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug interaction.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar iron center but different ligands.
Pentaphenylcyclopentadienyliron Complexes: Other complexes with variations in the substituents on the cyclopentadienyl ring.
Uniqueness
®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron is unique due to the combination of its ligands, which impart specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.
Properties
InChI |
InChI=1S/C35H25.C10H11N2.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2)10-6-7-11-9-5-3-4-8(9)10;/h1-25H;3-7H,1-2H3; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXZYEUJQXICCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=N[C]2[C]1[CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H36FeN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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